molecular formula C11H11ClN2O3S B512806 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole CAS No. 325810-86-4

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole

Cat. No.: B512806
CAS No.: 325810-86-4
M. Wt: 286.74g/mol
InChI Key: LGTNVEODDUHFFV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole is a sulfonamide derivative characterized by a substituted phenylsulfonyl group attached to a 2-methylimidazole heterocycle. The 5-chloro-2-methoxyphenyl moiety contributes to its electronic and steric properties, while the 2-methylimidazole core provides a nitrogen-rich aromatic system. This structural combination is often explored in medicinal and materials chemistry due to sulfonamides' versatility in hydrogen bonding and molecular recognition .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNVEODDUHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, synthesized analogs have been tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .
  • Neurological Applications : There is emerging evidence that imidazole derivatives can influence neurological pathways. Studies have shown that compounds similar to 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole may act on ion channels implicated in epilepsy and other neurological disorders, providing a basis for further exploration in treating these conditions .

Pharmacological Insights

  • Enzyme Inhibition : The sulfonamide moiety has been linked to the inhibition of various enzymes, including carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension by reducing intraocular pressure or modulating blood pressure through diuretic effects .
  • Drug Development : The compound serves as a scaffold for developing new drugs targeting specific diseases. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in drug discovery programs focused on infectious diseases and cancer .

Material Science Applications

  • Polymer Chemistry : The incorporation of imidazole derivatives into polymer matrices has been explored for creating materials with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings and composites .
  • Catalysis : The unique chemical structure allows for its use as a catalyst in organic reactions, particularly those involving sulfonation processes or as a ligand in coordination chemistry. This application is crucial for synthesizing complex organic molecules efficiently .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole and evaluated their biological activities. The results demonstrated that modifications at the imidazole ring significantly impacted antimicrobial efficacy, highlighting the importance of structural optimization in drug design .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. Findings indicate favorable absorption and distribution profiles, supporting its further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, sulfonyl substituents, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Features Biological/Chemical Relevance Reference
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole 2-methylimidazole core; 5-Cl, 2-OMe substituents Potential enzyme inhibition (speculative) N/A (target)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole Benzimidazole core; same sulfonyl substituents Broader π-system may enhance binding affinity
2-Methylimidazole Unsubstituted imidazole with methyl group Intermediate in polymer synthesis; limited toxicology data
2-Methyl-5-nitrobenzenesulfonyl Chloride Nitro group at para position; sulfonyl chloride Reactive intermediate for sulfonamide synthesis

Key Observations :

However, this may also increase molecular weight and reduce solubility. The 2-methyl group in the target compound could sterically hinder interactions compared to unsubstituted imidazoles but may improve metabolic stability .

Substituent Effects :

  • The 5-chloro-2-methoxyphenyl group is shared with the benzimidazole analog . Chlorine enhances electronegativity, while methoxy provides moderate electron-donating effects, balancing electronic properties for target engagement.
  • In contrast, 2-methyl-5-nitrobenzenesulfonyl chloride () features a nitro group, which is strongly electron-withdrawing. This makes it more reactive in nucleophilic substitutions but less stable under physiological conditions.

Sulfonyl chlorides (e.g., ) are corrosive and require rigorous safety protocols, whereas sulfonamides like the target compound are typically less reactive but may still pose hazards due to halogenated substituents.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole, with the CAS number 325810-86-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action based on various studies.

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole typically involves several chemical reactions that introduce the sulfonyl and imidazole groups into the phenyl structure. The general synthetic route includes:

  • Formation of the Imidazole Ring : The imidazole ring is formed through cyclization reactions involving suitable precursors.
  • Sulfonylation : The introduction of the sulfonyl group is achieved by reacting the imidazole compound with a sulfonyl chloride derivative.

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds, including 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole, exhibit significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Methicillin-Susceptible S. aureus (MSSA)15
Methicillin-Resistant S. aureus (MRSA)12
E. coli18
P. aeruginosa10

These results suggest that while the compound shows promise against certain Gram-positive and Gram-negative bacteria, further optimization may be necessary to enhance its efficacy against resistant strains .

Anticancer Activity

Imidazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain imidazole compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer cell proliferation. For example, in studies involving various cancer cell lines, compounds similar to 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole demonstrated IC50 values indicating effective inhibition of cell viability:

Cell Line IC50 (µM)
A549 (Lung cancer)0.51
MDA-MB-231 (Breast cancer)0.63

These findings highlight the potential of this compound as an anticancer agent, particularly due to its ability to target specific molecular pathways involved in tumor growth .

The biological activity of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as those mediated by kinases or transcription factors, leading to altered gene expression related to cell survival and proliferation.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • A study examining its effects on MRSA found that it could reduce bacterial load significantly when used in combination with conventional antibiotics .
  • Another investigation focused on its anticancer properties showed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

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